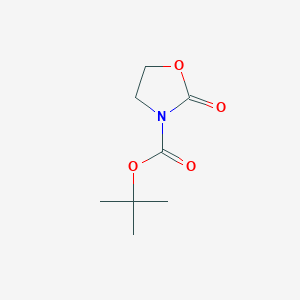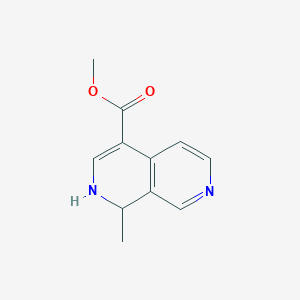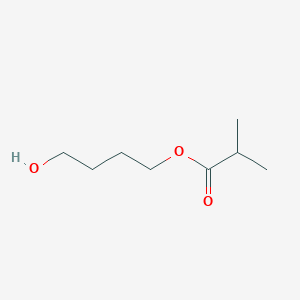![molecular formula C15H22O5S B14303556 Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate CAS No. 112052-43-4](/img/no-structure.png)
Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate is an organic compound with the molecular formula C15H22O5S It is a derivative of heptanoic acid, where the hydroxyl group is esterified with a methyl group and the heptanoate chain is substituted with a 4-methylbenzene-1-sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate typically involves the following steps:
Esterification: Heptanoic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl heptanoate.
Sulfonylation: The methyl heptanoate is then reacted with 4-methylbenzene-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction typically occurs at room temperature and results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield heptanoic acid and methanol.
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted heptanoates depending on the nucleophile used.
Hydrolysis: Heptanoic acid and methanol.
Oxidation: 4-methylbenzoic acid derivatives.
Applications De Recherche Scientifique
Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The ester bond can be hydrolyzed in biological environments, releasing the active heptanoic acid derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 7-[(4-chlorobenzene-1-sulfonyl)oxy]heptanoate
- Methyl 7-[(4-nitrobenzene-1-sulfonyl)oxy]heptanoate
- Methyl 7-[(4-methoxybenzene-1-sulfonyl)oxy]heptanoate
Uniqueness
Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate is unique due to the presence of the 4-methylbenzene-1-sulfonyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the benzene ring, leading to variations in their chemical and biological properties.
Propriétés
| 112052-43-4 | |
Formule moléculaire |
C15H22O5S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
methyl 7-(4-methylphenyl)sulfonyloxyheptanoate |
InChI |
InChI=1S/C15H22O5S/c1-13-8-10-14(11-9-13)21(17,18)20-12-6-4-3-5-7-15(16)19-2/h8-11H,3-7,12H2,1-2H3 |
Clé InChI |
XOVDCBFXCPGTEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)
